2-(4-Methoxyphenyl)benzoic acid
Overview
Description
2-(4-Methoxyphenyl)benzoic acid is a compound that can be associated with various chemical reactions and possesses distinct physical and chemical properties. While the provided papers do not directly discuss 2-(4-Methoxyphenyl)benzoic acid, they do provide insights into related compounds and methodologies that can be extrapolated to understand the synthesis, molecular structure, and reactivity of similar benzoic acid derivatives.
Synthesis Analysis
The synthesis of benzoic acid derivatives often involves multi-step reactions, starting from simple precursors to achieve the desired substitution pattern on the aromatic ring. For instance, the synthesis of 4-amino-2-methoxy-5-ethylthio benzoic acid involves methylation, thiocyanation, hydrolysis, and ethylation reactions, starting from 4-amino salicylic acid . Similarly, the synthesis of 2-methoxy-4-(methylsulfanyl)benzoic acid utilizes readily available starting materials and involves nitration and reduction steps . These methods highlight the versatility of synthetic approaches that can be adapted for the synthesis of 2-(4-Methoxyphenyl)benzoic acid.
Molecular Structure Analysis
The molecular structure of benzoic acid derivatives is often confirmed using spectroscopic techniques such as NMR, IR, and X-ray diffraction. For example, the molecular structure of a pyrazole carboxylic acid derivative was elucidated using NMR and X-ray diffraction, revealing its crystalline form and molecular geometry . These techniques are crucial for determining the precise structure of 2-(4-Methoxyphenyl)benzoic acid and understanding its conformational preferences.
Chemical Reactions Analysis
Benzoic acid derivatives can participate in various chemical reactions, including azo-hydrazone tautomerism and acid-base dissociation, as seen in the study of azo-benzoic acids . The reactivity of these compounds can be influenced by substituents on the aromatic ring, which can affect electron density and steric hindrance. The Mitsunobu reaction, which involves the inversion of a secondary alcohol to an ester, is another example of a chemical transformation that benzoic acid derivatives might undergo .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoic acid derivatives, such as solubility, melting point, and acidity, are influenced by their molecular structure. For instance, the presence of electron-donating methoxy groups can affect the acid dissociation constant (pKa) of the benzoic acid moiety. The crystal packing and hydrogen bonding interactions, as discussed in the context of MALDI-TOF-MS matrices, also play a significant role in the solid-state properties of these compounds .
Scientific Research Applications
Toxicity Assessment
2-(4-Methoxyphenyl)benzoic acid, along with other benzoic acid derivatives, has been studied for its toxic properties. A study involving white laboratory rats showed that 4-methoxybenzoic acid belongs to hazard class IV, indicating low hazard. The research also noted significant changes in biochemical parameters and morphohistological alterations, mainly affecting the hepatorenal system (Gorokhova, Mikhailova, Ulanova, & Yadykina, 2020).
Molecular Ion Behavior
The molecular ion of 2-(2′-methoxyphenyl)benzoic acid, which is closely related to 2-(4-Methoxyphenyl)benzoic acid, has been studied under electron impact conditions. This research focused on how the molecular ion loses small fragments and undergoes rearrangement ions, which helps in understanding the behavior of these molecules under specific conditions (Gillis & Porter, 1990).
Application in Doping Polyaniline
Benzoic acid derivatives, including 2-methoxybenzoic acid, have been used as dopants for polyaniline. These substances were found to influence the properties of polyaniline, such as conductivity and thermal stability. This research opens avenues for using 2-(4-Methoxyphenyl)benzoic acid in material sciences and electronics (Amarnath & Palaniappan, 2005).
Synthesis and Characterization
The compound 2-(4-Methoxyphenyl)benzoic acid has been involved in various synthesis processes. For instance, it was used in the synthesis of p-aminobenzoic acid diamides, highlighting its utility in complex organic synthesis and potential pharmaceutical applications (Agekyan & Mkryan, 2015).
Luminescent Property Studies
Research on lanthanide coordination compounds used 4-benzyloxy benzoic acid derivatives, including those with methoxy groups, to test the influence of electron releasing or withdrawing substituents on photophysical properties. This research is significant in the field of photoluminescence and could have implications for the use of 2-(4-Methoxyphenyl)benzoic acid in light-emitting materials (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).
Safety And Hazards
properties
IUPAC Name |
2-(4-methoxyphenyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-17-11-8-6-10(7-9-11)12-4-2-3-5-13(12)14(15)16/h2-9H,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPLPMLYQQDEHHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=CC=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40295817 | |
Record name | 2-(4-Methoxyphenyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40295817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenyl)benzoic acid | |
CAS RN |
18110-71-9 | |
Record name | 18110-71-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105633 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(4-Methoxyphenyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40295817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 18110-71-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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